

Advanced Fragmentation Guide: Alaptide (C₉H₁₄N₂O₂) and Spirocyclic Isomers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate
CAS No.: 934172-26-6
Cat. No.: B2524323

[Get Quote](#)

Executive Summary

Analyte: C₉H₁₄N₂O₂ (MW 182.22 Da) Primary Target: Alaptide [(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione] Application: Nootropic research, wound healing agents, and peptide synthesis. Key Challenge: Differentiating the spirocyclic diketopiperazine (DKP) core from linear dipeptide isomers or positional hydantoin isomers which share the exact elemental composition.

This guide provides a mechanistic breakdown of the collision-induced dissociation (CID) pathways for C₉H₁₄N₂O₂, establishing a self-validating spectral fingerprint for researchers.

Chemical Profile & Structural Logic

To interpret the mass spectrum, we must first deconstruct the stability of the molecule. Alaptide features a diketopiperazine (DKP) ring fused to a cyclopentane ring via a spiro-carbon. This rigid bicyclic system dictates a specific fragmentation hierarchy, distinct from flexible linear peptides.

Feature	Alaptide (Target)	Linear Isomer (e.g., Cyclo-Val-Gly)
Structure	Spiro-fused DKP (6-membered ring + 5-membered ring)	Fused or bridged systems
Stability	High (Double lactam stability)	Variable
Primary Loss	Ring opening CO loss	Side chain cleavage (McLafferty)
Base Peak	Low mass immonium ions	Side chain carbocations

Fragmentation Mechanism: Alaptide (C₉H₁₄N₂O₂)

The fragmentation of Alaptide under ESI-MS/MS conditions follows a predictable "Ring-Opening

Degradation" pathway. Unlike linear peptides that break at the amide bond (ions), the cyclic DKP core must first open.

Primary Pathway: The DKP Ring Opening

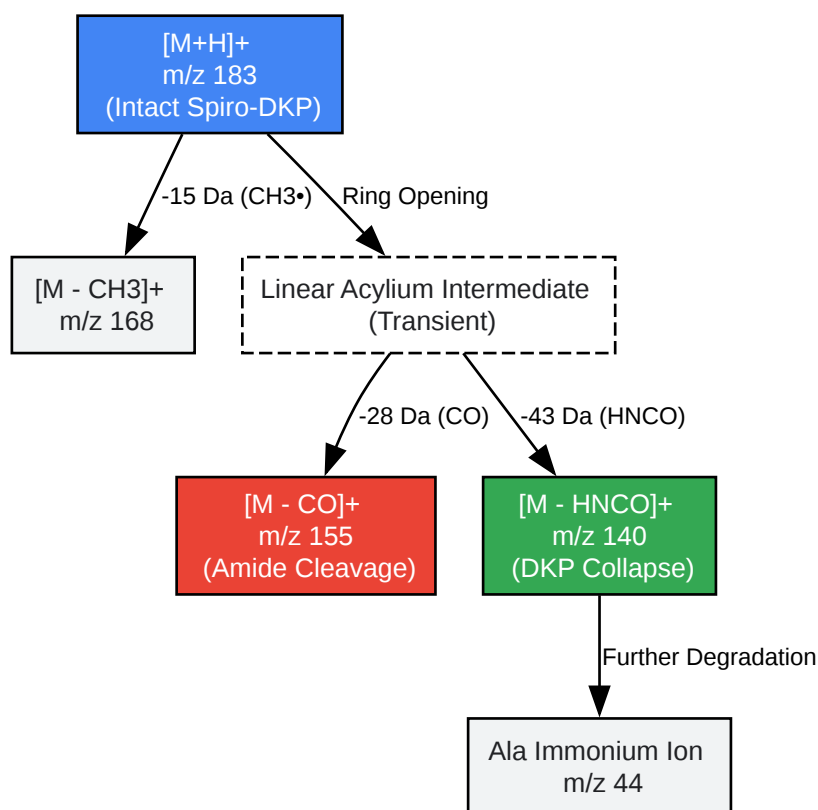
- Protonation: Occurs at the amide oxygen ().
- Ring Opening: The protonated amide bond cleaves, generating a linear acylium ion intermediate.
- Neutral Losses: The linear intermediate rapidly loses neutral molecules (CO, NH₃, or Isocyanic acid).

Detailed Spectral Fingerprint

m/z (approx)	Ion Identity	Mechanism	Significance
183		Protonated Molecule	Parent Ion.
168		Methyl Radical Loss	Cleavage of the C8-Methyl group (Alanine side chain).
155		Carbon Monoxide Loss	Characteristic of cyclic ketones/lactams.
140		Isocyanic Acid Loss	Diagnostic Peak: Specific to DKP ring collapse.
112		Cyclopentyl-Amide Ion	Loss of the Alanine residue (-C3H5NO).
44		Alanine Immonium Ion	Standard peptide diagnostic marker.

Visualization: Alaptide Fragmentation Pathway

The following diagram illustrates the transition from the intact spiro-ring to the diagnostic fragments.



[Click to download full resolution via product page](#)

Caption: Figure 1. Collision-Induced Dissociation (CID) pathway of Alaptide showing critical diagnostic losses of CO and HNCO characteristic of the diketopiperazine core.

Comparative Analysis: Isomer Differentiation

In drug development, a common impurity is the positional isomer where the methyl group is located on the Nitrogen rather than the Carbon backbone (e.g., N-Methyl-spiro-hydantoin derivatives).

Comparison: C-Methyl (Alaptide) vs. N-Methyl Isomer

Diagnostic Feature	Alaptide (C-Methyl)	N-Methyl Isomer (Hypothetical Impurity)
Methyl Loss (-15 Da)	Prominent. The C-C bond is weaker and allows stable carbocation formation.	Weak/Absent. N-CH ₃ bonds are stronger and less likely to cleave as radicals in ESI.
Methylene Imine Loss (-29 Da)	Absent.	Possible. Loss of from the N-methyl group.
McLafferty Rearrangement	Restricted due to spiro-ring rigidity.	More likely if alkyl chains are linear (e.g., N-propyl isomers).

Experimental Protocol: Differentiating Isomers

To confirm the identity of C₉H₁₄N₂O₂ as Alaptide and not an isomer:

- Source Conditions: Use ESI-Positive mode.
 - Why: DKP rings protonate easily on the amide oxygen.
- Collision Energy (CE): Ramp CE from 10 eV to 40 eV.
 - Why: DKPs are stable rings. Low energy (10 eV) will show only . High energy (>30 eV) is required to break the ring and observe the diagnostic 140 (HNCO loss).
- MS3 Verification: Isolate the 155 fragment (
)
 - If it fragments further to 112 (Cyclopentyl core), the spiro-structure is intact.
 - If it fragments to linear alkyl chains (e.g.,

43, 57), the structure is likely a linear isomer.

References

- PubChem. (2025).[1] Alaptide Compound Summary. National Library of Medicine. [[Link](#)]
- Sleno, L., & Volmer, D. A. (2004).[2] Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. (Context: General DKP and amide fragmentation mechanisms). [[Link](#)]
- NIST Mass Spectrometry Data Center.Spiro[4.5]decane Derivatives. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 8-Azaspino\(4.5\)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Advanced Fragmentation Guide: Alaptide (C9H14N2O2) and Spirocyclic Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2524323/docs#advanced-fragmentation-guide-alaptide-c9h14n2o2-and-spirocyclic-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)